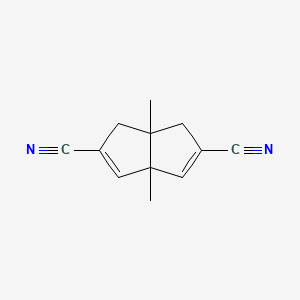
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile is a unique organic compound characterized by its distinct pentalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable diene and nitrile compound, the reaction can be catalyzed using specific reagents to form the desired pentalene structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can participate in various chemical pathways, depending on the functional groups present and the reaction conditions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.
Comparison with Similar Compounds
Similar Compounds
- 3a,6a-Dimethyl-3a,6a-dihydropentalene-1,6-dione
- cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
Uniqueness
3a,6a-Dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile is unique due to its specific nitrile functional groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
85433-63-2 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3a,6a-dimethyl-1,6-dihydropentalene-2,5-dicarbonitrile |
InChI |
InChI=1S/C12H12N2/c1-11-3-9(7-13)5-12(11,2)6-10(4-11)8-14/h3-4H,5-6H2,1-2H3 |
InChI Key |
SXDRWVHACOTTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=CC1(C=C(C2)C#N)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


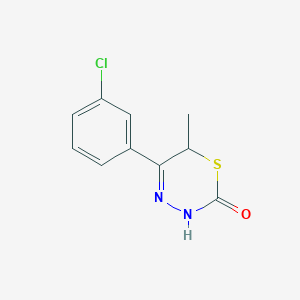

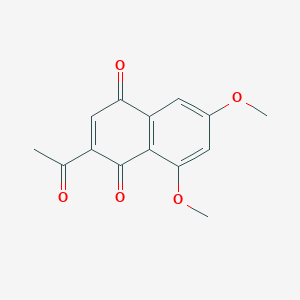
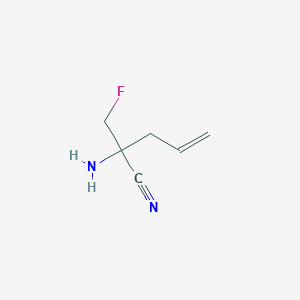
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
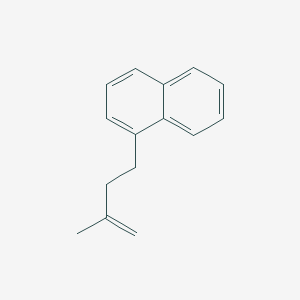
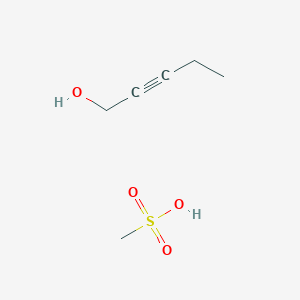
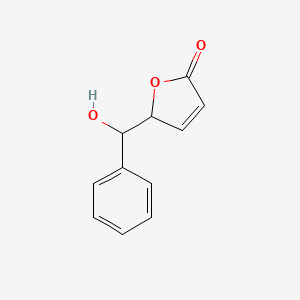
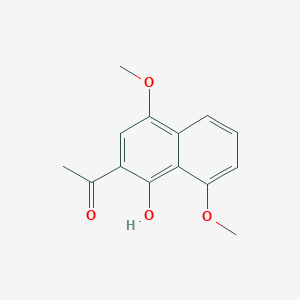
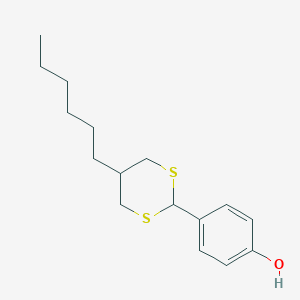

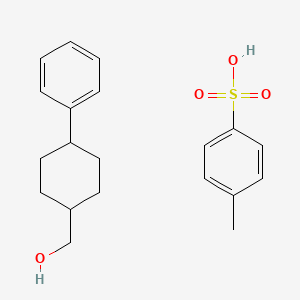
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
